molecular formula C13H21ClN2O B3154352 4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride CAS No. 774462-55-4

4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride

Cat. No.: B3154352
CAS No.: 774462-55-4
M. Wt: 256.77 g/mol
InChI Key: HTNXQBDXRKSTJW-UHFFFAOYSA-N
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Description

4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride is a key intermediate in pharmaceutical synthesis, particularly in the production of selective estrogen receptor modulators (SERMs) like Raloxifene Hydrochloride . Its structure comprises an aniline group linked via an ethoxy spacer to a piperidine ring, which enhances bioavailability and receptor binding affinity. The hydrochloride salt form improves solubility and stability, making it critical for drug formulation .

Properties

IUPAC Name

4-(2-piperidin-1-ylethoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15;/h4-7H,1-3,8-11,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNXQBDXRKSTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride typically involves the reaction of 4-chloroaniline with 2-(1-piperidinyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of 4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidinyl Ethoxy Derivatives

(a) Raloxifene Hydrochloride
  • Structure : Incorporates 4-[2-(1-piperidinyl)ethoxy]phenyl as part of a benzothiophene scaffold .
  • Key Differences : The presence of a benzothiophene core and additional hydroxyl groups enhances estrogen receptor selectivity compared to the simpler aniline derivative .
  • Applications : Osteoporosis treatment (SERM activity) .
(b) Pitofenone Hydrochloride
  • Structure : Features a benzoic acid ester with the 4-[2-(1-piperidinyl)ethoxy]benzoyl group .
  • Key Differences : The ester linkage and methyl group substitution alter metabolic stability and solubility (Molecular Weight: 403.90 vs. 265.75 for the target compound) .
(c) Cetirizine Hydrochloride
  • Structure : Contains a piperidinyl ethoxy group but attached to a diphenylmethyl moiety with a carboxylate chain .
  • Key Differences : The additional chlorophenyl group and carboxylic acid derivative confer H1-antihistamine activity, unlike the aniline-based target compound .

Heterocyclic Ethoxy Variants

(a) Pioglitazone Hydrochloride
  • Structure : Substitutes piperidinyl with a pyridinyl group in the ethoxy-linked phenyl ring .
  • Key Differences : The thiazolidinedione core and pyridinyl group target peroxisome proliferator-activated receptors (PPAR-γ) for diabetes management, demonstrating how heterocycle choice dictates therapeutic application .
(b) 4-(2-Pyrrolidin-1-ylethoxy)aniline Dihydrochloride
  • Structure : Replaces piperidinyl with pyrrolidinyl, reducing ring size from six- to five-membered .
  • Key Differences : Smaller ring size decreases steric hindrance and alters solubility (similarity score: 0.79 vs. target compound) .

Amine Group Modifications

(a) Amiodarone Hydrochloride Impurity B
  • Structure: Features a diethylamino group instead of piperidinyl in the ethoxy side chain .
  • Key Differences: The diethylamino group increases lipophilicity, affecting cardiac ion channel binding (used as an antiarrhythmic) .
(b) N,N-Diethyl-3-[2-(4-piperidinyl)ethoxy]aniline Hydrochloride
  • Structure: Incorporates a diethylamino substitution on the aniline ring .
  • Key Differences : Enhanced electron-donating effects from diethyl groups may influence pharmacokinetics .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Therapeutic Use Reference ID
4-[2-(1-Piperidinyl)ethoxy]aniline HCl C₁₃H₂₀ClN₂O 265.75 Aniline, piperidinyl ethoxy Synthetic intermediate
Raloxifene Hydrochloride C₂₈H₂₇NO₄S•HCl 510.44 Benzothiophene, hydroxyl, piperidinyl ethoxy Osteoporosis
Pitofenone Hydrochloride C₂₂H₂₆ClNO₄ 403.90 Benzoate ester, piperidinyl ethoxy Antispasmodic (proposed)
Cetirizine Hydrochloride C₂₁H₂₅Cl₃N₂O₃ 461.80 Diphenylmethyl, carboxylate, piperidinyl ethoxy Antihistamine
4-(2-Pyrrolidin-1-ylethoxy)aniline Dihydrochloride C₁₂H₂₀Cl₂N₂O 277.20 Aniline, pyrrolidinyl ethoxy Research intermediate

Research Findings and Implications

  • Solubility : Cyclodextrins and polysorbate 80 enhance the solubility of piperidinyl ethoxy compounds, critical for formulations like Raloxifene .
  • Synthetic Routes: Eaton’s reagent is used in Raloxifene synthesis, while Pitofenone employs esterification .
  • Pharmacological Impact: Minor structural changes (e.g., piperidinyl vs. pyrrolidinyl) significantly alter receptor affinity and metabolic stability .

Biological Activity

4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

The molecular formula of 4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride is C13H18ClN3O, with a molecular weight of 273.75 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Anticancer Properties

Research indicates that compounds similar to 4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperidine derivatives can induce cell cycle arrest and apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases and the modulation of apoptotic pathways.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colorectal)15Induction of apoptosis via caspase activation
MCF-7 (Breast)20Cell cycle arrest at G0/G1 phase
A549 (Lung)25Inhibition of PI3K/Akt signaling pathway

Antimicrobial Activity

4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli16 µg/mLBacteriostatic
Candida albicans64 µg/mLFungicidal

The mechanisms through which this compound exerts its effects are multifaceted:

  • Cell Cycle Arrest : Similar compounds have been shown to induce G0/G1 and G2/M phase arrest in a p53-independent manner, leading to reduced proliferation in cancer cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to the apoptotic process in tumor cells.

Study on Anticancer Efficacy

A notable study investigated the effects of 4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. The study highlighted the importance of structural modifications in enhancing anticancer activity.

Clinical Relevance

Another research effort focused on the clinical implications of piperidine derivatives, including this compound. The findings suggested potential applications in treating malignancies resistant to conventional therapies due to their unique mechanisms of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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